1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a combination of a tert-butylphenyl group, a phenyl group, and a triazole ring attached to an azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Azetidinone Formation: The azetidinone core is often synthesized through a cyclization reaction involving a β-lactam precursor.
Coupling Reactions: The final step involves coupling the triazole and azetidinone intermediates with the tert-butylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The azetidinone core can inhibit certain enzymes by mimicking the transition state of their substrates .
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole: Unique due to the combination of tert-butylphenyl, phenyl, and triazole groups.
(4-(tert-butyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
(4-(tert-butyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone: Similar structure but with a propanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Biological Activity
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. It features a triazole ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Synthesis
The compound can be synthesized through a series of organic reactions, typically involving the formation of the triazole ring via a [3+2] cycloaddition reaction between an azide and an alkyne, followed by coupling reactions to attach the azetidinone core and the tert-butylphenyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against different cancer cell lines. For instance:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HepG-2 | 12.22 | Comparable to Doxorubicin (11.21) |
HCT-116 | 14.16 | Comparable to Doxorubicin (12.46) |
MCF-7 | 14.64 | Comparable to Doxorubicin (13.45) |
These results indicate that the compound exhibits significant cytotoxicity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Another aspect of the compound's biological profile is its anti-inflammatory activity. In a study comparing various triazole derivatives, the compound demonstrated appreciable anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism of action may involve inhibition of inflammatory mediators such as cytokines and prostaglandins .
Structure–Activity Relationship
The structure–activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the biological activity of triazole derivatives. Compounds with electron-donating groups generally exhibit higher potency against cancer cell lines compared to those with electron-withdrawing groups . This suggests that further modifications could enhance the efficacy of this compound.
Case Studies
Several case studies have been documented regarding the synthesis and testing of similar compounds:
- Synthesis of Triazole Hybrids : A series of 1,2,3-triazole hybrids were synthesized and tested for their antitumor properties. The most potent candidates showed IC50 values comparable to those of standard chemotherapeutics .
- Anti-inflammatory Studies : Research on triazole derivatives indicated significant anti-inflammatory effects in vitro, with some compounds showing efficacy in animal models of inflammation .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-22(2,3)18-11-9-17(10-12-18)21(27)25-13-19(14-25)26-15-20(23-24-26)16-7-5-4-6-8-16/h4-12,15,19H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOAXUQWDFQYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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